N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide and its derivatives exhibit potential anti-tubercular activity. [] Researchers synthesized a series of N-[4-(3-Aryl-acryloyl)–phenyl]–2-(1H– benzimidazol–2–yl)–benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. While the specific results for N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide were not explicitly stated in the abstract, the study highlights the promise of this class of compounds for developing new anti-tuberculosis agents. []
Some benzimidazole derivatives, including those structurally similar to N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide, have demonstrated promising anti-inflammatory activity. [] While specific data on the anti-inflammatory activity of N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide was not provided in the reviewed papers, the structural similarities suggest a potential for further investigation in this area.
While not directly investigated for N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide, other benzimidazole derivatives, specifically B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide), have shown the ability to attenuate morphine-induced paradoxical pain in mice. [] These compounds effectively reduced morphine-induced thermal hyperalgesia and mechanical allodynia by decreasing tumor necrosis factor-alpha (TNF-α) expression in the spinal cord. [] This finding suggests a potential avenue for exploring the analgesic properties of N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide and related compounds.
N-(4-(1H-benzo[d]imidazole-2-yl)phenyl)-3-benzoyl thiourea (TUBC), a closely related compound, displayed significant elastase inhibition potential. [] Docking studies revealed TUBC binding within the elastase active site, and its low IC50 value further confirmed its inhibitory potency. []
TUBC exhibited promising antioxidant activity by scavenging 80% of DPPH radicals in in vitro assays. [] This radical scavenging ability suggests that TUBC and potentially related benzimidazole derivatives might offer protection against oxidative stress.
Investigations into TUBC's interaction with DNA revealed its potential as a DNA-binding agent. [] DFT calculations, docking studies, UV-visible spectroscopy, and viscosity measurements suggested that TUBC binds spontaneously and reversibly to DNA via a mixed binding mode. []
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine (compound 10 in the study) showed potent aromatase inhibitory activity. [] This compound exhibited a strong binding affinity (-9.5 kcal/mol) to the aromatase enzyme and effectively inhibited its activity, suggesting its potential as an anticancer agent, particularly for hormone-dependent cancers. []
Several studies have highlighted the antimicrobial activity of benzimidazole derivatives. [, , , , ] While specific data on the antimicrobial activity of N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide was not detailed in the reviewed papers, the structural similarities suggest its potential as an antimicrobial agent.
A study investigated the effects of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives on imatinib-resistant chronic myeloid leukemia cells. [] Although not directly focusing on N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide, this research highlights the potential of benzimidazole derivatives in overcoming drug resistance, a significant challenge in cancer treatment.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: